6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3OS and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a deficiency of Coenzyme A. This deficiency can have downstream effects on various metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and the citric acid cycle .
Result of Action
The compound exhibits antimycobacterial activity, specifically against Mycobacterium tuberculosis . It selectively inhibits Mtb, showing no activity towards a panel of non-tuberculous mycobacteria . The most active derivatives of this compound class displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b][1,3]thiazole carboxamide derivatives interact with various enzymes and proteins
Cellular Effects
It is known that imidazo[2,1-b][1,3]thiazole carboxamide derivatives can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCJTVEHDBPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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